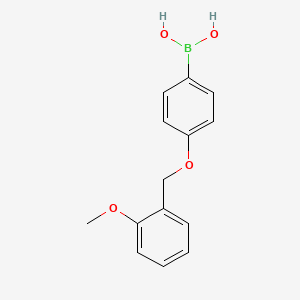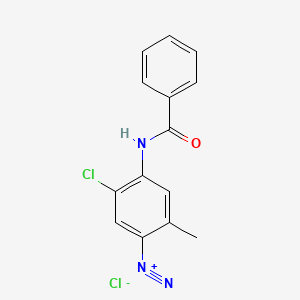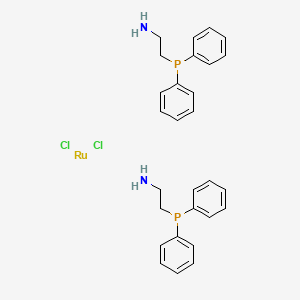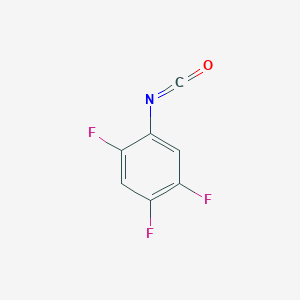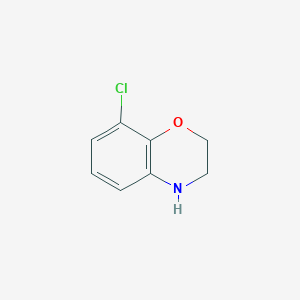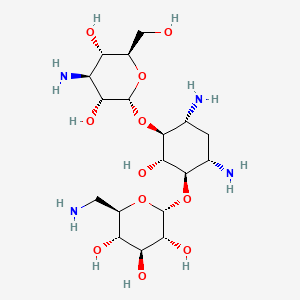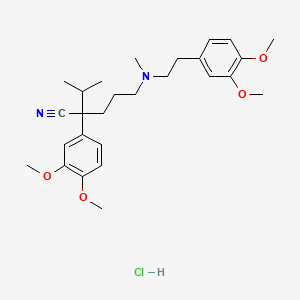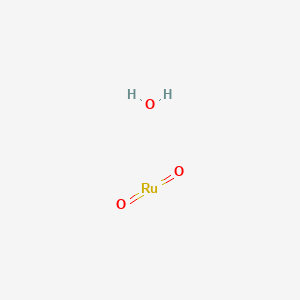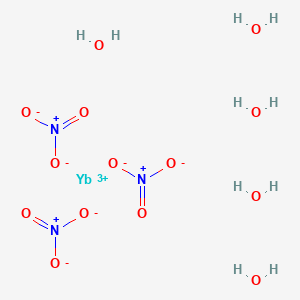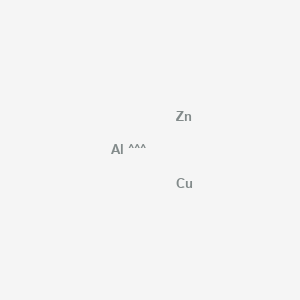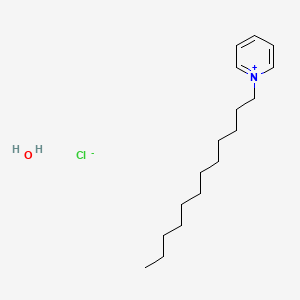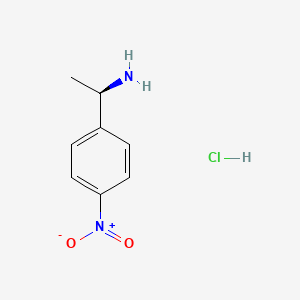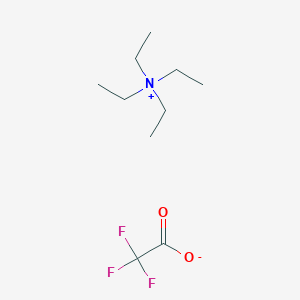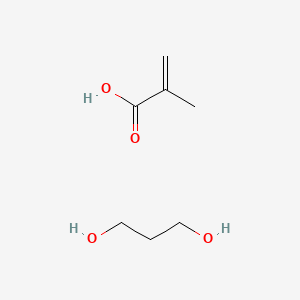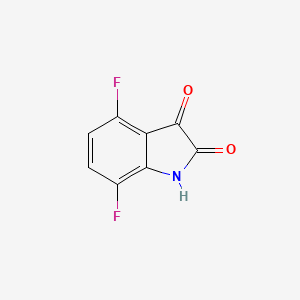
4,7-Difluoroindoline-2,3-dione
Vue d'ensemble
Description
4,7-Difluoroindoline-2,3-dione is a chemical compound with the molecular formula C8H3F2NO2 . It has an average mass of 183.112 Da and a monoisotopic mass of 183.013184 Da .
Synthesis Analysis
The synthesis of 4,7-Difluoroindoline-2,3-dione involves a reaction with sodium hydroxide and dihydrogen peroxide in water at 20℃ for approximately 2 hours . This is followed by a reaction with hydrogen chloride in water at 0℃ .Molecular Structure Analysis
The molecular structure of 4,7-Difluoroindoline-2,3-dione consists of 8 carbon atoms, 3 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The structure does not have any freely rotating bonds .Physical And Chemical Properties Analysis
4,7-Difluoroindoline-2,3-dione has a density of 1.6±0.1 g/cm3 . Its molar refractivity is 37.4±0.3 cm3, and it has a polar surface area of 46 Å2 . The compound also has a polarizability of 14.8±0.5 10-24 cm3 and a surface tension of 48.3±3.0 dyne/cm . Its molar volume is 116.0±3.0 cm3 .Applications De Recherche Scientifique
Application 1: Eradication of Bacterial Persister Cells and Biofilms
- Summary of the Application : 4,7-Difluoroindoline-2,3-dione is a type of halogenated indole that has been studied for its ability to eradicate bacterial persister cells and biofilms . These are metabolically dormant cells that are highly tolerant to traditional antibiotics and represent a major drug resistance mechanism .
- Methods of Application or Experimental Procedures : In the study, 36 diverse indole derivatives were investigated with the aim of identifying novel compounds that inhibit persisters and biofilm formation by Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus . The halogenated indoles were found to be effective in eradicating persister formation by these bacteria .
- Results or Outcomes : The results demonstrated that halogenated indoles, including 4,7-Difluoroindoline-2,3-dione, are potentially useful for controlling bacterial antibiotic resistance . Specifically, 5-iodoindole and other halogenated indoles, including 4-fluoroindole, 7-chloroindole, and 7-bromoindole, eradicated persister formation by E. coli and S. aureus .
Application 2: Synthesis of Antitumor Agents
- Summary of the Application : 4,7-Difluoroindoline-2,3-dione has been used in the synthesis of potential antitumor agents . Specifically, it was used to prepare a compound known as (RS)-6,7–Difluoro-3-(4-hydroxyphenyl)-3-(4-methoxyphenyl)indolin-2-one .
- Methods of Application or Experimental Procedures : The preparation of this compound was performed using 4,7-difluoroindoline-2,3-dione and 4-methoxyphenylmagnesium bromide . The specific experimental procedures and technical details were not provided in the source.
Application 3: Fluorinated Building Blocks
Safety And Hazards
Propriétés
IUPAC Name |
4,7-difluoro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGOEPJMKPVIRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588633 | |
| Record name | 4,7-Difluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Difluoroindoline-2,3-dione | |
CAS RN |
749240-52-6 | |
| Record name | 4,7-Difluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



